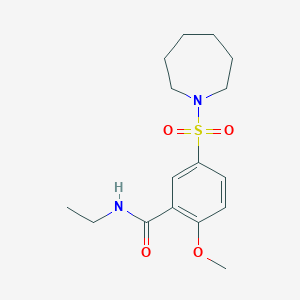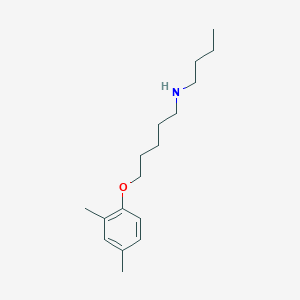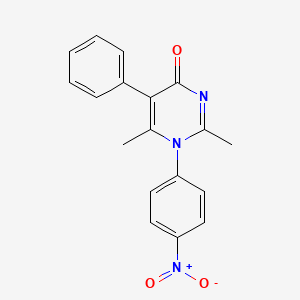![molecular formula C16H16ClN3O4S B5217289 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine (CNSNP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is believed to act as a partial agonist at the 5-HT1A receptor, meaning that it can activate the receptor to a certain extent but not fully. This results in a modulatory effect on the activity of the receptor, which can have downstream effects on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of blood pressure, and inhibition of cancer cell growth. These effects are thought to be mediated by the compound's activity at the 5-HT1A receptor and other molecular targets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in laboratory experiments is its ability to selectively modulate the activity of certain molecular targets, such as the 5-HT1A receptor. This can allow researchers to study the specific effects of these targets on various biological processes. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of more selective compounds that can modulate the activity of specific molecular targets with greater precision. Another area of interest is the investigation of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine's potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully elucidate the mechanism of action and downstream effects of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in various biological systems.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest has been its ability to modulate the activity of certain neurotransmitter receptors in the brain, such as the serotonin 5-HT1A receptor.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBPTHPDIOOZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-{[4-(4-nitrophenyl)piperazinyl]sulfonyl}benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)

![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)


![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)


![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)